5-Bromo-PAPS
Overview
Description
Investigation of Electrochemical Behavior
The electrochemical properties of 5-Bromo-PAPS, specifically the compound 2-(5-bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate, have been investigated using various techniques such as square-wave voltammetry, differential pulse polarography, direct current polarography, and cyclic voltammetry. These studies have provided insights into the electrode reaction mechanism and the electrochemical reduction mechanism of the azo compound in different electrolyte media .
Synthesis of Brominated-Boron-Doped PAHs
Although not directly related to 5-Bromo-PAPS, research on the synthesis of brominated polycyclic aromatic hydrocarbons (PAHs) through a bromoboration/electrophilic C–H borylation sequence offers insights into the broader context of brominated compound synthesis. This process involves reacting BBr3 with substituted alkynes and has applications in creating compounds with deep LUMOs and potential use in Negishi coupling reactions .
Spectrophotometric Determination of Chromium(III)
A sensitive method for determining chromium(III) using 5-Bromo-PAPS has been described. The method involves the formation of a 1:2 metal-ligand complex in weakly acidic media, which is stable and can be detected spectrophotometrically. This complex exhibits a high molar absorptivity and sensitivity, and its selectivity can be enhanced using masking agents like CDTA .
Microchip Separation of Toxic Metal Ions
5-Bromo-PAPS has been utilized in a capillary electrophoresis microchip for the separation and detection of toxic metal ions. The inclusion of methanol in the buffer improved separation efficiency and sensitivity. This method is amenable to solid-phase extraction, significantly enhancing detection limits for toxic metal ions in water and other samples .
Synthesis of 5-Phospho-α-d-arabinosyl-C-phosphonophosphate
While not directly related to 5-Bromo-PAPS, the synthesis of stable analogues of biochemical intermediates, such as 5-phospho-α-d-arabinosyl-C-phosphonophosphate, provides context for the importance of synthetic analogues in biochemical research .
Synthesis of 5-Fluorouracil Prodrugs
Research on the synthesis of prodrugs using bromo-tris(dimethylamino)-phosphonium-hexafluoro-phosphate (BROP) demonstrates the broader application of brominated reagents in pharmaceutical chemistry .
Enzymatic Synthesis of [35S]PAPS
The enzymatic synthesis of [35S]PAPS and its derivatives, such as 8-azido and 8-bromo derivatives, has been described. This synthesis is important for the study of sulfotransferases and has applications in the purification and identification of these enzymes .
Preconcentration with Extraction and Back-Extraction
5-Bromo-PAPS is highlighted as a useful spectrophotometric reagent for transition metals and as a chelating agent in the high-performance liquid chromatography (HPLC) of metal complexes. Its complexes with metals like V, Cr, Fe, Co, Ni, and Cu are noted for their sensitivity and thermodynamic stability .
Kinetics of Metal Complexation Reactions
The kinetics of complex formation reactions of 5-Bromo-PAPS with metal ions in the presence of cyclodextrins have been studied. The inclusion of 5-Bromo-PAPS by cyclodextrins affects the reaction rates due to steric hindrance and the slower release of metal-coordinated water molecules .
Pharmacogenetics of Human PAPSS2
The study of genetic polymorphisms in human PAPSS2, which synthesizes PAPS, the sulfate donor cosubstrate for sulfotransferase enzymes, is relevant to understanding individual differences in sulfate conjugation. This research has identified single nucleotide polymorphisms and their functional effects on PAPSS activity, which could contribute to variations in sulfate conjugation in vivo .
Safety And Hazards
properties
IUPAC Name |
disodium;3-[4-[(5-bromopyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O4S.2Na/c1-2-8-22(9-3-10-27(24,25)26)14-5-6-15(16(23)11-14)20-21-17-7-4-13(18)12-19-17;;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,24,25,26);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQQDIOTZJGZJL-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4Na2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576140 | |
Record name | Disodium 3-[{4-[(E)-(5-bromopyridin-2-yl)diazenyl]-3-oxidophenyl}(propyl)amino]propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-PAPS | |
CAS RN |
679787-08-7 | |
Record name | Disodium 3-[{4-[(E)-(5-bromopyridin-2-yl)diazenyl]-3-oxidophenyl}(propyl)amino]propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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